(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate
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Overview
Description
(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a complex organic compound that features a combination of methoxy, thiophene, acrylate, and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate typically involves a multi-step process. One common route includes the following steps:
Formation of the acrylate intermediate: This involves the reaction of thiophene-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the (E)-3-(thiophen-2-yl)acrylic acid.
Esterification: The (E)-3-(thiophen-2-yl)acrylic acid is then esterified with 5-methoxy-2-hydroxybenzaldehyde in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to form the ester intermediate.
Morpholine coupling: Finally, the ester intermediate is reacted with morpholine-4-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate double bond can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated acrylate derivatives.
Substitution: Various substituted phenyl morpholine-4-carboxylates.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxy and morpholine groups can enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
(E)-5-methoxy-2-(3-(furan-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Similar structure but with a furan ring instead of thiophene.
(E)-5-methoxy-2-(3-(pyridin-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Contains a pyridine ring instead of thiophene.
(E)-5-methoxy-2-(3-(benzofuran-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Features a benzofuran ring.
Uniqueness
The uniqueness of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate lies in its combination of functional groups, which can impart distinct electronic and steric properties. The thiophene ring, in particular, can enhance its electronic properties, making it suitable for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-23-14-4-6-16(17(21)7-5-15-3-2-12-26-15)18(13-14)25-19(22)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIRJXDWWCHOTJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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